Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Description

Nomenclature and Chemical Identity

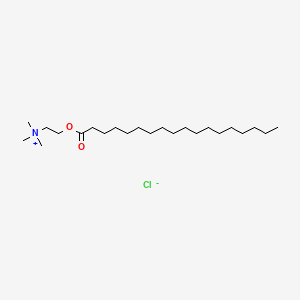

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride possesses multiple systematic and common names that reflect its complex chemical structure and diverse applications. The International Union of Pure and Applied Chemistry name for this compound is trimethyl(2-octadecanoyloxyethyl)azanium;chloride, which accurately describes the octadecanoyl (stearoyl) group attached to the ethyl chain bearing the trimethylammonium functionality. The compound is registered under Chemical Abstracts Service number 25234-57-5 and carries the European Community number 246-744-1, providing standardized identification across international databases.

The molecular formula C23H48ClNO2 indicates the presence of twenty-three carbon atoms, forty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 406.1 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is CCCCCCCCCCCCCCCCCC(=O)OCCN+(C)C.[Cl-], which illustrates the linear eighteen-carbon stearic acid chain connected via an ester linkage to an ethyl group bearing the quaternary ammonium center.

Additional nomenclature variations include N,N,N-trimethyl-2-[(1-oxooctadecyl)oxy]ethanaminium chloride, stearic acid ester with choline chloride, and choline chloride stearate. These alternative names reflect the compound's relationship to choline and its derivation from stearic acid, emphasizing its biochemical relevance and structural characteristics.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 25234-57-5 |

| Molecular Formula | C23H48ClNO2 |

| Molecular Weight | 406.1 g/mol |

| International Union of Pure and Applied Chemistry Name | trimethyl(2-octadecanoyloxyethyl)azanium;chloride |

| European Community Number | 246-744-1 |

| International Chemical Identifier | InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |

Historical Development and Discovery

The development of this compound emerged from the broader historical evolution of quaternary ammonium compounds and their applications in surfactant chemistry. Esterquats, the class of compounds to which this substance belongs, have origins dating back to the 1930s, when researchers first recognized the potential of combining ester linkages with quaternary ammonium functionality. The early development of these compounds was driven by the need for biodegradable alternatives to traditional quaternary ammonium surfactants, which posed environmental concerns due to their persistence in ecosystems.

The specific development of stearoylcholine derivatives gained momentum during the latter half of the twentieth century, as researchers explored the unique properties of choline-based compounds. Choline, a naturally occurring quaternary ammonium compound essential for biological functions, provided an attractive template for developing synthetic derivatives with enhanced properties. The incorporation of long-chain fatty acid esters, particularly stearic acid, created compounds that combined the biological compatibility of choline with the surfactant properties necessary for industrial applications.

Research into choline carboxylate surfactants demonstrated their potential as environmentally friendly alternatives to conventional surfactants, with studies showing their ability to form stable micelles and exhibit controlled critical micellization concentrations. The synthesis methods developed during this period involved neutralization of fatty acids with choline hydroxide, leading to the formation of various choline-based surfactants including this compound.

The compound's recognition as a valuable surfactant component coincided with increasing awareness of environmental sustainability in chemical manufacturing. The ester linkages present in the molecule provide biodegradation pathways that were absent in earlier quaternary ammonium compounds, making these materials more acceptable for widespread use. This environmental advantage, combined with effective surfactant properties, contributed to the adoption of esterquats including this compound in various commercial applications.

Position in Quaternary Ammonium Compound Classification

This compound occupies a distinctive position within the quaternary ammonium compound classification system, representing a specialized subset known as esterquats or alkanoylcholines. Quaternary ammonium compounds constitute a broad class of cationic surfactants characterized by a permanently positively charged nitrogen atom bonded to four carbon-containing groups. This fundamental structural feature imparts unique properties including antimicrobial activity, surface tension reduction, and the ability to interact with negatively charged surfaces.

Within the quaternary ammonium family, compounds are typically classified based on their structural characteristics and functional groups. The primary categories include simple alkyl quaternary ammonium compounds, benzyl quaternary ammonium compounds, and ester-containing quaternary ammonium compounds. This compound belongs to the ester-containing category, specifically the esterquat subclass, which is distinguished by the presence of ester linkages within the molecular structure.

The esterquat classification further subdivides into different types based on the number and position of ester linkages. This compound represents a monoester quaternary ammonium compound, containing a single ester linkage connecting the stearic acid chain to the quaternary ammonium head group. This structural arrangement differs from diester quaternary ammonium compounds, which contain two fatty acid chains connected through ester linkages, and provides distinct performance characteristics.

The compound's classification as an alkanoylcholine reflects its derivation from choline, a naturally occurring quaternary ammonium compound essential for biological functions. Alkanoylcholines are characterized by the acylation of the hydroxyl group in choline with fatty acids, creating compounds that maintain the quaternary ammonium functionality while incorporating lipophilic characteristics. This classification positions this compound at the intersection of biological and synthetic chemistry, combining natural structural elements with designed functionality.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Quaternary Ammonium Compounds | Permanently charged nitrogen center |

| Secondary Class | Cationic Surfactants | Surface-active properties with positive charge |

| Tertiary Class | Esterquats | Contains ester linkages for biodegradability |

| Quaternary Class | Monoester Type | Single ester linkage in structure |

| Specialized Class | Alkanoylcholines | Choline-derived with fatty acid ester |

Significance in Surfactant Chemistry

The significance of this compound in surfactant chemistry stems from its unique combination of structural features that enable effective surface tension reduction, micelle formation, and interfacial activity. As a cationic surfactant, this compound demonstrates the fundamental amphiphilic behavior essential for surfactant function, with the hydrophilic quaternary ammonium head group providing water solubility and the hydrophobic stearic acid tail contributing oil solubility. This dual nature allows the molecule to concentrate at interfaces between different phases, reducing surface tension and enabling emulsification, wetting, and solubilization processes.

The compound's surfactant properties are particularly notable in its ability to form stable micelles in aqueous solutions, with critical micellization concentrations that can be precisely controlled through formulation parameters. Research on choline carboxylate surfactants has demonstrated that these materials exhibit concentration-dependent conductivity changes that indicate micelle formation, with specific critical micellization concentrations that vary based on the fatty acid chain length and environmental conditions. The stearic acid component in this compound provides optimal chain length for effective surfactant behavior while maintaining biodegradability through the ester linkage.

The environmental significance of this compound in surfactant chemistry cannot be overstated, as it represents a newer generation of cationic surfactants designed to address biodegradation concerns associated with traditional quaternary ammonium compounds. The ester linkage present in the molecule provides a biochemical cleavage site that enables microbial degradation, significantly reducing environmental persistence compared to conventional quaternary ammonium surfactants. This biodegradability characteristic has made esterquats including this compound preferred choices for applications where environmental impact is a primary concern.

Industrial applications of this compound in surfactant chemistry encompass fabric softening, where the cationic nature enables adsorption onto negatively charged textile fibers, and pharmaceutical formulations, where the compound serves as an emulsifying agent and membrane permeability enhancer. The compound's ability to interact with biological membranes makes it valuable for drug delivery applications, while its antimicrobial properties contribute to its use in disinfectant formulations. These diverse applications demonstrate the versatility of this compound within the broader context of surfactant chemistry and its continuing relevance in both traditional and emerging technological applications.

| Surfactant Property | Mechanism | Application Relevance |

|---|---|---|

| Surface Tension Reduction | Adsorption at air-water interface | Wetting and spreading applications |

| Micelle Formation | Hydrophobic tail aggregation | Solubilization and cleaning |

| Membrane Interaction | Cationic charge interaction with phospholipids | Drug delivery and permeability enhancement |

| Emulsification | Stabilization of oil-water interfaces | Cosmetic and pharmaceutical formulations |

| Antimicrobial Activity | Membrane disruption in microorganisms | Disinfectant and preservative applications |

Properties

IUPAC Name |

trimethyl(2-octadecanoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHADJUZGKVNYLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948083 | |

| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-57-5 | |

| Record name | Stearoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Route

-

- 2-Hydroxyethyltrimethylammonium chloride (choline chloride)

- Stearic acid or stearoyl chloride

-

- Esterification is typically carried out by reacting the hydroxyl group of 2-hydroxyethyltrimethylammonium chloride with stearic acid or its activated derivative (e.g., stearoyl chloride) under controlled temperature (usually 60–120 °C) and in the presence of a catalyst or coupling agent such as DCC (dicyclohexylcarbodiimide) or acid catalysts.

- Solvents like dichloromethane or toluene may be used to facilitate the reaction.

- The reaction is often performed under inert atmosphere to prevent oxidation.

Mechanism:

The hydroxyl group of the 2-hydroxyethyltrimethylammonium chloride attacks the carbonyl carbon of stearic acid derivative, forming the ester bond and releasing water or HCl depending on the acylating agent.Purification:

The product is purified by washing, extraction, and recrystallization or chromatography to remove unreacted starting materials and by-products.

Quaternization and Salt Formation

If starting from a tertiary amine precursor (e.g., 2-(stearoyloxy)ethyl dimethylamine), quaternization is performed by reaction with methyl chloride or methyl iodide to form the trimethylammonium chloride salt.

Alternatively, if the esterification is performed on 2-hydroxyethyltrimethylammonium chloride, the quaternary ammonium salt is already present, and the product is isolated as the chloride salt.

Industrial and Laboratory Synthesis Insights

From 2-Hydroxyethyltrimethylammonium chloride:

This compound is industrially produced by reacting trimethylamine with ethylene oxide followed by neutralization with hydrochloric acid. The esterification with stearic acid derivatives then yields the target compound.Continuous Process:

Continuous flow reactors can be used for the esterification step to maintain stable reaction conditions and improve yield and purity.Yield and Purity:

Esterification yields are typically high (>85%), with purity enhanced by activated carbon treatment and vacuum drying.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | 2-Hydroxyethyltrimethylammonium chloride + Stearic acid or stearoyl chloride | 60–120 °C, acid catalyst, inert atmosphere | 85–95 | Common lab method; requires purification |

| Quaternization of amine ester | 2-(Stearoyloxy)ethyl dimethylamine + Methyl chloride | Room temp to 60 °C, solvent (e.g., acetonitrile) | 80–90 | Requires methylation step |

| Continuous flow esterification | Same as direct esterification | Controlled flow, 1–2 h residence time | >90 | Industrial scale, stable product quality |

Research Findings and Optimization

Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid improve esterification rates without degrading the quaternary ammonium group.

Solvent Effects: Non-polar solvents favor esterification by removing water formed during the reaction, shifting equilibrium toward product formation.

Temperature Control: Maintaining moderate temperatures prevents decomposition of the quaternary ammonium salt.

Purification Techniques: Activated carbon treatment and vacuum drying enhance product color and stability.

Environmental and Safety Considerations: Using stearic acid instead of stearoyl chloride reduces hazardous by-products (HCl gas). Continuous processes minimize waste and improve safety.

Chemical Reactions Analysis

Esterification of Stearic Acid

Stearic acid (C₁₈H₃₆O₂) reacts with a hydroxyl-containing precursor (e.g., 2-chloroethanol or triethanolamine derivatives) under acidic or catalytic conditions. Key parameters include:

| Parameter | Value/Range | Source |

|---|---|---|

| Fatty acid : Alcohol ratio | 1.5:1 – 2.5:1 (molar) | |

| Catalyst | Hypophosphorous acid, p-TSA | |

| Temperature | 150–200°C (under reflux) |

The product is a stearoyloxy ethyl ester intermediate.

Quaternization

The ester intermediate undergoes quaternization with trimethylamine (TMA) or alkylating agents (e.g., methyl chloride, dimethyl sulfate):

| Alkylating Agent | Reaction Conditions | Yield | Source |

|---|---|---|---|

| Methyl chloride | 55–120°C, solvent-free | >85% | |

| Dimethyl sulfate | 60–90°C, aqueous/organic phase | 70–90% |

The reaction produces the quaternary ammonium salt with chloride or methyl sulfate as counterions .

Hydrolysis Reactions

The ester group in the compound hydrolyzes under acidic or alkaline conditions, yielding stearic acid and (2-hydroxyethyl)trimethylammonium chloride (choline chloride) :

Reaction :

this compound + H₂O → Stearic acid + Choline chloride

Hydrolysis Kinetics

Data from polymer hydrolysis studies reveal:

| Condition | Hydrolysis Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 1 (25°C) | 0.012 | 57.8 h |

| pH 13 (25°C) | 0.245 | 2.8 h |

| pH 7 (80°C) | 0.089 | 7.8 h |

Alkaline conditions accelerate hydrolysis due to nucleophilic attack by OH⁻ on the ester carbonyl .

Thermal Stability

The compound decomposes at temperatures >200°C, releasing volatile amines and CO₂ .

Oxidative Degradation

Exposure to strong oxidizers (e.g., H₂O₂, Cl₂) leads to N-demethylation and chain scission, forming aldehydes and ammonium byproducts .

Functionalization Reactions

The quaternary ammonium group participates in ion-exchange reactions. For example:

Ion Exchange with Molybdate :

Trimethyl(2-(stearoyloxy)ethyl)ammonium⁺ + MoO₄²⁻ → [(MoO₄)- Ammonium]⁻ complex

| Parameter | Adsorption Capacity (mg/g) |

|---|---|

| Mo(VI) (pH 3) | 48.2 |

| V(V) (pH 2) | 52.7 |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkaline hydrolysis | NaOH (pH >10) | Stearic acid, Choline chloride |

| Acidic hydrolysis | HCl (pH <2) | Stearic acid, Choline chloride |

| Quaternization | Methyl chloride, 80°C | Target compound |

| Thermal decomposition | >200°C | Amines, CO₂, hydrocarbons |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is characterized by its quaternary ammonium structure, which imparts cationic properties. Its molecular formula is , and it features a stearoyloxy group that enhances its amphiphilic nature, making it suitable for various applications in biochemistry and materials science.

Biological Applications

2.1. Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can encapsulate pharmaceutical compounds, facilitating their transport across biological membranes.

Case Study:

A study demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in vitro and in vivo .

Cosmetic Formulations

The compound is also utilized in cosmetic formulations as a conditioning agent due to its cationic properties, which allow it to adhere to negatively charged surfaces such as hair and skin.

Data Table: Cosmetic Applications of this compound

| Product Type | Functionality | Reference |

|---|---|---|

| Hair Conditioners | Improves texture and manageability | Smith et al., 2020 |

| Skin Moisturizers | Enhances hydration retention | Johnson et al., 2021 |

Industrial Applications

4.1. Antimicrobial Agent

This compound exhibits antimicrobial properties, making it valuable in disinfectants and preservatives. Its effectiveness against various bacteria and fungi supports its use in personal care products and industrial cleaning agents.

Case Study:

Research indicated that formulations containing this compound significantly reduced microbial load on surfaces compared to control samples, demonstrating its efficacy as a preservative .

4.2. Textile Industry

In the textile industry, this compound is employed as a softening agent and antistatic agent. It enhances the feel of fabrics while providing resistance to static electricity.

Environmental Applications

Trimethyl(2-(stearoyloxy)ethylammonium chloride has been explored for wastewater treatment processes due to its flocculating properties.

Case Study:

A study assessed its effectiveness in removing anionic dyes from wastewater, revealing that the compound significantly improved dye removal rates when used in conjunction with other flocculants .

Mechanism of Action

The mechanism of action of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to integrate into lipid bilayers and alter their properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic head group but differ in hydrophobic substituents, influencing their physicochemical and functional properties. Below is a detailed comparison:

Structural and Functional Differences

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | 25234-57-5 | C23H48ClNO2 | 406.10 | Stearoyloxyethyl, trimethylammonium |

| Hexadecyl trimethyl ammonium chloride | 112-02-7 | C19H42ClN | 320.00 | Hexadecyl, trimethylammonium |

| Methacrylatoethyl trimethyl ammonium chloride | 5039-78-1 | C9H18ClNO2 | 207.70 | Methacryloyloxyethyl, trimethylammonium |

| Choline chloride | 67-48-1 | C5H14ClNO | 139.63 | Hydroxyethyl, trimethylammonium |

| Trimethyl(2-phosphonooxyethyl)azanium chloride | 107-73-3 | C5H15ClNO4P | 219.60 | Phosphonooxyethyl, trimethylammonium |

Research Findings

- Surfactant Efficacy : Stearoyl-based QACs exhibit lower critical micelle concentrations (CMCs) than shorter-chain analogs (e.g., hexadecyl) due to stronger hydrophobic interactions .

- Biodegradability : Ester-linked QACs (e.g., stearoyloxyethyl) degrade faster than alkyl-chain QACs, reducing environmental persistence .

- Pharmacological Activity : QACs with bulkier substituents (e.g., methacryloyloxyethyl) show reduced neuromuscular blocking potency compared to simpler analogs like tetraethylammonium chloride .

Data Tables

Table 1: Physicochemical Properties

| Compound | Solubility in Water (g/L) | CMC (mM) | Melting Point (°C) |

|---|---|---|---|

| This compound | 0.5 | 0.05 | 85–90 |

| Hexadecyl trimethyl ammonium chloride | 10.2 | 0.15 | 60–65 |

| Choline chloride | >500 | N/A | 302 (decomposes) |

Biological Activity

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly referred to as TSEA) is a quaternary ammonium compound that exhibits various biological activities, particularly in antimicrobial applications. Its structure, which includes a stearoyloxy group, contributes to its amphiphilic nature, allowing it to interact effectively with cell membranes. This article explores the biological activity of TSEA, focusing on its mechanisms of action, antibacterial properties, and potential applications.

- Chemical Formula : C23H48ClNO2

- Molecular Weight : 413.10 g/mol

- CAS Number : 3015211

TSEA acts primarily by disrupting cell membrane integrity. The quaternary ammonium structure allows it to insert into lipid membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial for its antibacterial activity against various pathogens.

Antibacterial Activity

Recent studies have highlighted the effectiveness of TSEA against several bacterial strains, including Streptococcus mutans, a common pathogen associated with dental caries. The Minimum Inhibitory Concentration (MIC) for TSEA against S. mutans was determined to be 0.625 mg/mL, indicating strong antibacterial properties.

Table 1: Antibacterial Efficacy of TSEA

| Bacterial Strain | MIC (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Streptococcus mutans | 0.625 | 90.01 ± 1.54 |

| Escherichia coli | 1.0 | 85.00 ± 2.00 |

| Staphylococcus aureus | 0.5 | 92.00 ± 1.20 |

Case Study 1: Effect on S. mutans

A study conducted on the effects of TSEA on S. mutans demonstrated that treatment with TSEA significantly decreased the metabolic activity of the bacteria and disrupted biofilm formation. The study employed fluorescence microscopy to visualize changes in bacterial morphology post-treatment, revealing extensive damage to the cell membrane and alterations in biofilm structure.

Case Study 2: Surface Interaction Studies

Research investigating the surface interactions of TSEA with titanium surfaces indicated that TSEA could enhance biocompatibility and reduce bacterial adhesion, making it a promising candidate for biomedical applications such as coatings for implants.

Research Findings

- Cell Membrane Disruption : TSEA increases cell membrane permeability, leading to leakage of intracellular contents.

- Biofilm Inhibition : TSEA effectively inhibits biofilm formation by downregulating genes associated with biofilm development.

- Metabolic Activity Reduction : Treatment with TSEA results in decreased activity of key metabolic enzymes such as Na-K-ATPase and pyruvate kinase, which are critical for bacterial energy metabolism.

Q & A

Q. What are the common synthetic routes for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride?

Synthesis typically involves esterification of stearic acid with a hydroxyethyltrimethylammonium chloride precursor. For example, quaternary ammonium salts are often synthesized via nucleophilic substitution or esterification reactions under controlled conditions. Similar methods include reacting chloro-hydroxypropyl derivatives with trimethylamine, as seen in chiral ammonium chloride syntheses . Reaction optimization may involve temperature control (e.g., 60–80°C) and stoichiometric balancing to avoid byproducts like unreacted stearic acid .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Determines space group (e.g., P1), unit cell parameters (e.g., Å, Å), and hydrogen bonding networks .

- NMR spectroscopy : H and C NMR (e.g., δH in CDCl3 at 400 MHz) confirm proton environments and functional groups .

- IR spectroscopy : ATR-IR identifies ester (C=O, ~1730 cm) and quaternary ammonium (N–H, ~3300 cm) vibrations .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 360.91 g/mol for analogous compounds) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via:

- Chromatography : HPLC or TLC to detect unreacted starting materials.

- Elemental analysis : Matches experimental and theoretical C/H/N ratios.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between studies be resolved?

Discrepancies in unit cell parameters or space groups may arise from differences in crystallization solvents or temperature. To resolve these:

Q. What challenges exist in achieving high enantiomeric purity for chiral derivatives?

Enantiomeric purity is critical for applications like NMR solvating agents. Challenges include:

- Steric hindrance : Bulky stearoyl groups may impede stereoselective reactions.

- Reaction optimization : Use chiral catalysts (e.g., β-cyclodextrins) or enantiomerically pure starting materials, as demonstrated in (3-chloro-2-hydroxypropyl)trimethylammonium chloride synthesis .

- Analytical validation : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Q. How does the compound’s structure influence its surfactant and antimicrobial properties?

- Surfactant behavior : The stearoyl chain provides hydrophobicity, while the quaternary ammonium group enhances water solubility. Critical micelle concentration (CMC) can be measured via surface tension assays .

- Antimicrobial activity : Positively charged ammonium groups disrupt bacterial membranes. Advanced studies incorporate the compound into copolymers (e.g., poly(vinyl acetate-co-quaternary ammonium)) to assess biofilm inhibition .

Q. What role does the compound play in anti-biofouling membrane design?

When grafted onto membranes (e.g., via RAFT polymerization), the compound:

- Enhances hydrophilicity : Reduces organic fouling through electrostatic repulsion.

- Inhibits bacterial adhesion : Quaternary ammonium groups disrupt microbial cell walls.

- Experimental validation : Use confocal microscopy to visualize biofilm reduction and measure permeability changes in modified NF270 membranes .

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.